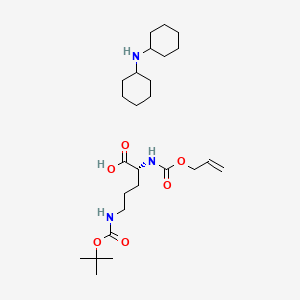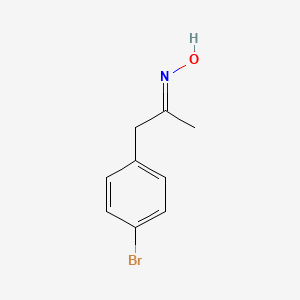
1-broMo-3,3-diMethylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-broMo-3,3-diMethylbut-1-ene is an organic compound with the molecular formula C6H11Br. It is a colorless, volatile liquid that is sensitive to light and has a slight solubility in chloroform and methanol . This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-broMo-3,3-diMethylbut-1-ene can be synthesized through the addition of hydrogen bromide to 3,3-dimethyl-1-butene. The reaction follows Markovnikov’s rule, where the hydrogen atom is added to the carbon with more hydrogen atoms, and the bromine atom is added to the carbon with fewer hydrogen atoms . The reaction is typically carried out at low temperatures, around -20 to 30°C, with cuprous halide as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas. The reaction is conducted at controlled temperatures with the addition of a cuprous halide catalyst to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-broMo-3,3-diMethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: It reacts with hydrogen bromide to form 2-bromo-2,3-dimethylbutane.
Elimination Reactions: When treated with a strong base like sodium ethoxide, it can undergo elimination to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkanes.
Sodium Ethoxide (NaOEt): Used in elimination reactions to form alkenes.
Chlorine-Promoted Silver Catalysts: Used in oxidation reactions to form epoxides.
Major Products Formed
2-bromo-2,3-dimethylbutane: Formed from the addition of hydrogen bromide.
Alkenes: Formed from elimination reactions.
Epoxides: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
1-broMo-3,3-diMethylbut-1-ene has several applications in scientific research:
Catalysis and Surface Acidity Studies: Used to investigate the acidic properties of solid acid catalysts like HZSM-5 and Nb2O5.
Homogeneous Catalysis: Employed in studying hydroformylation processes catalyzed by rhodium complexes.
Photochemical Studies: Explored for its photoisomerization and photoinduced reactions in specific solvents.
Chemical Synthesis: Utilized in the synthesis and characterization of various chemical compounds, including bromo-based chalcone derivatives.
Mecanismo De Acción
The mechanism of action of 1-broMo-3,3-diMethylbut-1-ene involves electrophilic addition reactions. When it reacts with hydrogen bromide, the alkene undergoes protonation to form a carbocation intermediate. This intermediate then undergoes a methyl shift to stabilize the carbocation, followed by the addition of bromine to form the final product . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbocation intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,3-dimethyl-2-butene: Similar in structure but differs in the position of the bromine atom.
2-Bromo-3-methylpent-2-ene: Another bromoalkene with a different carbon chain structure.
Uniqueness
1-broMo-3,3-diMethylbut-1-ene is unique due to its specific structure, which allows it to undergo selective reactions and form specific products. Its ability to form stable carbocation intermediates makes it valuable in various chemical synthesis and research applications .
Propiedades
Número CAS |
13352-80-2 |
|---|---|
Fórmula molecular |
C6H11Br |
Peso molecular |
163.05554 |
Sinónimos |
1-broMo-3,3-diMethylbut-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)



